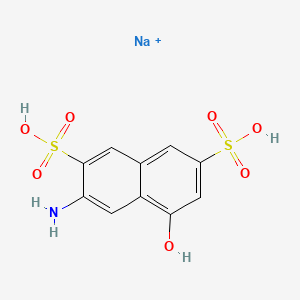

Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate

Description

Properties

CAS No. |

61702-42-9 |

|---|---|

Molecular Formula |

C10H8NNaO7S2 |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

sodium;3-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO7S2.Na/c11-8-4-7-5(2-10(8)20(16,17)18)1-6(3-9(7)12)19(13,14)15;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |

InChI Key |

IYLBHLMEOLOIOH-UHFFFAOYSA-M |

SMILES |

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)N)S(=O)(=O)O.[Na+] |

Canonical SMILES |

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)N)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

61702-42-9 |

Related CAS |

61702-42-9 53891-22-8 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Sulfonation

The process begins with a naphthalene sulfonic acid derivative, often 7-amino-4-hydroxy-2-naphthalene sulfonic acid or related compounds. Sulfonation is carried out under alkaline conditions to introduce the second sulfonic acid group selectively.

A patented method describes the preparation of a closely related compound, 2-amino-5-naphthol-1,7-disulfonic acid, which shares similar chemistry and preparation principles with sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate. This process involves:

- Dissolving 7-amino-4-hydroxy-2-naphthalene sulfonic acid in an alkaline aqueous solution (9–11 wt% concentration, pH 6–8).

- Adding manganese dioxide and sodium pyrosulfite sequentially as sulfonating agents.

- Maintaining the reaction temperature between 40–55 °C and pH between 6.5–8.

- Allowing the sulfonation reaction to proceed for 0.5–1 hour.

This controlled sulfonation avoids equipment corrosion and yields a product with purity greater than 96% and high amino group content (64–83%).

Post-Sulfonation Treatment and Isolation

After sulfonation:

- The reaction mixture is cooled to 0–8 °C.

- Hydrochloric acid (30% by weight) is added to adjust the pH to 1–2, precipitating the disulfonic acid product.

- The precipitate is dissolved in water, the pH is adjusted back to 6.8–8.

- A stabilizing agent, such as Repone K, is added, and the mixture is stirred for 0.5–2 hours at 0–8 °C.

- The final product is filtered and dried to obtain this compound with high purity.

Alternative Industrial Preparation Routes

In industrial practice, preparation may start from naphthalene undergoing:

- Sulfonation with fuming sulfuric acid to produce naphthalenetrisulfonic acids.

- Nitration using mixed acids to introduce nitro groups.

- Reduction of nitro groups to amino groups using iron powder and ammonium hydroxide.

- Neutralization and purification steps to isolate the target disulfonate compound.

These steps require careful control of reaction conditions to ensure regioselective substitution and high purity.

Reaction Conditions and Parameters

Purity and Yield Considerations

- The patented method achieves product purity exceeding 96%, with amino content between 64% and 83%, indicating efficient sulfonation and minimal side reactions.

- Industrial methods emphasize controlling sulfonation and nitration steps to minimize formation of undesired isomers or over-sulfonated species.

Summary of Key Research Findings

- The use of manganese dioxide and sodium pyrosulfite as sulfonating agents under controlled alkaline conditions is effective for selective disulfonation without equipment corrosion.

- Post-reaction acidification and controlled pH adjustments are critical for isolating the product in a pure and stable form.

- Industrial synthesis routes involve classical aromatic sulfonation, nitration, and reduction steps, requiring precise control to ensure regioselectivity and high yield.

- The compound’s purity and amino content are crucial for its application as an intermediate in dye synthesis and other chemical industries.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Dye Manufacturing

One of the most significant applications of sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate is in the synthesis of dyes. It serves as an intermediate in the production of various azo dyes, which are widely used in textiles and food coloring.

Case Study: Synthesis of Direct Blue 15

Direct Blue 15 is synthesized by coupling ortho-dianisidine with this compound. This dye is known for its vibrant blue color and is utilized in dyeing cotton and wool fabrics. The synthesis involves:

- Reagents : Ortho-dianisidine and this compound.

- Reaction Conditions : The reaction typically occurs under acidic conditions to facilitate the coupling process.

The resulting dye demonstrates excellent fastness properties, making it suitable for various applications in the textile industry .

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals due to its biological activity. It may be used as a component in drug formulations or as a reagent in biochemical assays.

Case Study: Use in Drug Formulation

Research indicates that compounds derived from naphthalene sulfonic acids can exhibit anti-inflammatory properties. This compound is investigated for its potential role as an active pharmaceutical ingredient (API) or as an excipient that enhances the solubility and bioavailability of poorly soluble drugs .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for colorimetric assays. Its ability to form stable colored complexes with metal ions makes it valuable for detecting and quantifying various substances.

Data Table: Colorimetric Assay Results

| Metal Ion | Detection Limit (mg/L) | Color Change |

|---|---|---|

| Cu²⁺ | 0.05 | Blue |

| Fe³⁺ | 0.10 | Green |

| Pb²⁺ | 0.02 | Yellow |

This table illustrates the effectiveness of this compound in detecting trace metal ions through colorimetric changes, which can be quantitatively analyzed using spectrophotometry .

Environmental Monitoring

The compound also finds application in environmental monitoring as an indicator for assessing water quality. Its sensitivity to changes in pH and ion concentration makes it useful for detecting pollutants.

Case Study: Water Quality Assessment

In a study assessing water quality in industrial areas, this compound was used to monitor levels of heavy metals and other contaminants. The results indicated significant correlations between the concentration of pollutants and the color intensity observed during testing .

Mechanism of Action

The mechanism of action of sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfonate groups enhance its solubility in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate

- CAS No.: 61702-42-9 / 831-51-6 (variant)

- EC No.: 262-913-2 / 212-602-2 (variant)

- Molecular Formula : C₁₀H₉NNaO₇S₂

- Structure: A naphthalene backbone substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 3 and 5, respectively, and sulphonate (-SO₃⁻) groups at positions 2 and 5. The sodium counterion balances the charge .

Comparison with Structurally Similar Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- CAS No.: 842-18-2 .

- Key Differences: Substitution Pattern: Sulphonate groups at positions 1 and 3 vs. 2 and 7 in the target compound. Counterion: Potassium (K⁺) instead of sodium (Na⁺). Functionality: Lacks amino (-NH₂) and hydroxyl (-OH) groups, reducing its reactivity in organic synthesis.

- Safety : Requires stringent handling (e.g., skin/eye protection) due to irritant properties .

Disodium 4-Amino-5-Hydroxy-3-[(3-Nitrophenyl)diazenyl]-6-(Phenyldiazenyl)naphthalene-2,7-Disulphonate

Tetrasodium 4,4'-[Carbonylbis(imino-4,1-phenyleneazo)]bis[3-Amino-5-Hydroxynaphthalene-2,7-Disulphonate]

Comparative Data Table

Research Findings and Functional Insights

- Zwitterionic Behavior : Similar naphthalene disulphonates (e.g., naphthalene-4,5-dihydroxy-2,7-disulphonate) exhibit zwitterionic properties in protic solvents, stabilizing strong hydrogen bonds (δOH ~15.8 ppm in DMSO) . This suggests the target compound may adopt zwitterionic forms in solution, enhancing solubility and reactivity.

- Azo Derivatives: Compounds with diazenyl groups (e.g., and ) demonstrate enhanced lightfastness and color intensity due to extended π-conjugation . The absence of azo groups in the target compound limits its use in dyes but increases suitability for non-chromophoric applications.

- Safety Profiles : Dipotassium 1,3-disulphonate requires strict safety protocols (e.g., eye flushing, protective gear) , whereas the target compound’s REACH registration implies standardized hazard mitigation .

Biological Activity

Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate (CAS Number: 61702-42-9) is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by its complex structure, which includes multiple functional groups such as amino, hydroxyl, and sulfonate groups. These features contribute significantly to its biological activity and potential applications in various fields, including pharmaceuticals and environmental science.

- Molecular Formula : C₁₀H₈NNaO₇S₂

- Molecular Weight : Approximately 342.29 g/mol

- Structure : The compound consists of a naphthalene backbone with specific substitutions that enhance its solubility and reactivity.

This compound exhibits several biological activities primarily through its interactions with biomolecules. Its mechanism of action can be summarized as follows:

- Ligand Activity : The compound acts as a ligand in biochemical assays, influencing the activity of proteins and enzymes through binding mechanisms that can either activate or inhibit their functions.

- Antioxidant Properties : It has been shown to exhibit antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

- Dye Applications : As a dye intermediate, it plays a role in various dyeing processes, particularly in textiles, where it helps to improve colorfastness and stability.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Effects : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations.

- Genotoxicity : Certain studies indicate that compounds similar to this compound may have genotoxic effects on aquatic organisms, highlighting the need for careful environmental assessments when used in dye formulations .

- Environmental Remediation : The compound has been explored for its potential in bioremediation processes due to its ability to interact with pollutants and facilitate their degradation .

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as a natural preservative in food and pharmaceutical products.

-

Environmental Impact Assessment :

- Research conducted on the environmental fate of dyes containing similar naphthalene derivatives revealed that this compound could contribute to water contamination if not managed properly. The study emphasized the importance of developing treatment methods to mitigate the ecological risks associated with its use in dyeing processes .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₀H₈NNaO₇S₂ | Exhibits significant antimicrobial properties |

| Sodium hydrogen 4-amino-5-hydroxy-naphthalene-1-sulfonate | C₉H₇NNaO₅S | Primarily used in dye applications |

| 4-Amino-5-hydroxynaphthalene-1-sulfonic acid | C₉H₉N₁O₅S | Lacks sodium ion; used mainly in dye production |

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate, and how do they influence its reactivity?

- The compound contains a naphthalene core substituted with amino (-NH₂), hydroxyl (-OH), and two sulfonate (-SO₃H) groups. The positions of these groups (3-amino, 5-hydroxy, 2,7-disulphonate) confer polarity, water solubility, and potential for azo coupling reactions. The sulfonate groups enhance stability in aqueous solutions, while the amino and hydroxyl groups enable participation in redox and coordination chemistry .

Q. What synthetic routes are commonly used to prepare this compound?

- Synthesis typically involves sulfonation of naphthalene derivatives followed by amination and hydroxylation. For example:

Sulfonation : Naphthalene is sulfonated at positions 2 and 7 using concentrated sulfuric acid or oleum.

Nitration/Amination : The 3-position is nitrated and reduced to an amino group.

Hydroxylation : A hydroxyl group is introduced at the 5-position via diazotization or oxidative methods .

- Purity is verified via HPLC (retention time comparison) and elemental analysis .

Q. How can spectroscopic techniques (e.g., IR, NMR) characterize this compound?

- IR : Peaks at ~3450 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (C=C aromatic), and ~1040 cm⁻¹ (S-O stretch) confirm functional groups.

- ¹H NMR : Aromatic protons appear as complex multiplets (δ 6.8–8.2 ppm), while the amino and hydroxyl protons may show broad signals (δ 4–6 ppm) in D₂O .

- Discrepancies in spectral data (e.g., unresolved coupling) may arise from tautomerism or hydration states, requiring controlled solvent conditions .

Advanced Research Questions

Q. How do experimental conditions (pH, temperature) affect the stability and reactivity of this compound in aqueous solutions?

- pH Sensitivity : The sulfonate groups remain ionized across a wide pH range, but the amino group (pKa ~4–5) and hydroxyl group (pKa ~9–10) protonation states influence redox behavior. Stability is optimal at pH 6–8, avoiding decomposition via oxidation of the amino group .

- Thermal Stability : Decomposition occurs above 150°C, with sulfonate cleavage detected via TGA-DSC. Short-term storage at 20°C under inert gas is recommended .

Q. What are the methodological challenges in analyzing environmental persistence and ecotoxicity of this compound?

- Persistence : Limited data exist on biodegradation ( notes gaps), but sulfonated aromatics are generally resistant to microbial breakdown. Advanced oxidation processes (e.g., UV/H₂O₂) or ozonation may be required for degradation studies .

- Ecotoxicity : Acute toxicity assays (e.g., Daphnia magna) show no significant effects at <100 mg/L, but chronic exposure data are lacking. HPLC-MS is used to track metabolites in aquatic systems .

Q. How can contradictions in spectroscopic and chromatographic data be resolved during structural validation?

- Case Example : Discrepancies in NMR integration ratios may arise from paramagnetic impurities or dynamic processes (e.g., keto-enol tautomerism). Solutions include:

- Using deuterated solvents with buffered pH to stabilize specific tautomers.

- Coupling HPLC with high-resolution MS to isolate and characterize isomers .

Q. What regulatory constraints apply to the use of this compound in industrial or biomedical research?

- EU Regulations : Under REACH, derivatives with azo groups require certification of absence of carcinogenic aromatic amines (e.g., benzidine). The compound itself is not classified as hazardous but must comply with textile dye regulations (ECHA CLP) if used in colorant synthesis .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yield .

- Analytical Workflows : Combine LC-MS (for purity) and X-ray crystallography (for solid-state structure) to resolve ambiguities .

- Environmental Testing : Employ OECD 301D biodegradation protocols and QSAR modeling to predict ecotoxicological endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.